Fmoc-Lys(Z)-Cl

Vue d'ensemble

Description

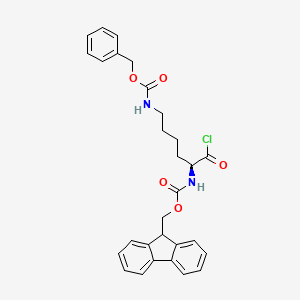

Fmoc-Lys(Z)-Cl: , also known as Nα-Fmoc-Nε-Z-L-lysine chloride, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus, while the Z (benzyloxycarbonyl) group protects the side chain amine of lysine. The chloride form is often used for its reactivity in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Z)-Cl typically involves the protection of the lysine amino group with the Fmoc group and the side chain amine with the Z group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Lys-OH. This intermediate is then reacted with benzyl chloroformate (Z-Cl) to protect the side chain amine, resulting in Fmoc-Lys(Z)-OH. Finally, the hydroxyl group is converted to chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-Lys(Z)-Cl undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Deprotection Reactions: The Fmoc and Z groups can be removed under specific conditions to yield free lysine or its derivatives.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.

Z Removal: Hydrogenation over Pd/C or treatment with TFMSA.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Deprotected Lysine: Removal of both Fmoc and Z groups yields free lysine.

Substituted Derivatives: Reaction with nucleophiles forms various lysine derivatives.

Applications De Recherche Scientifique

Chemistry: Fmoc-Lys(Z)-Cl is extensively used in peptide synthesis, particularly in the SPPS method. It allows for the stepwise assembly of peptides with high efficiency and purity .

Biology and Medicine: In biological research, this compound is used to synthesize peptides and proteins for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and vaccines .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. It is also used in the production of diagnostic peptides and as a building block for various bioconjugates .

Mécanisme D'action

The mechanism of action of Fmoc-Lys(Z)-Cl primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of lysine, preventing unwanted reactions during peptide assembly. The Z group protects the side chain amine, allowing for selective reactions at the amino terminus. The protecting groups are removed under specific conditions to yield the desired peptide or protein .

Comparaison Avec Des Composés Similaires

Fmoc-Lys(Boc)-Cl: Uses tert-butyloxycarbonyl (Boc) as the side chain protecting group.

Fmoc-Lys(Mtt)-Cl: Uses 4-methyltrityl (Mtt) as the side chain protecting group.

Fmoc-Lys(Alloc)-Cl: Uses allyloxycarbonyl (Alloc) as the side chain protecting group.

Uniqueness: Fmoc-Lys(Z)-Cl is unique due to the combination of Fmoc and Z protecting groups, which provide high stability and selectivity during peptide synthesis. The Z group is particularly useful for protecting the side chain amine in lysine, allowing for efficient synthesis of complex peptides and proteins .

Activité Biologique

Fmoc-Lys(Z)-Cl, a derivative of lysine, is widely utilized in peptide synthesis and has garnered attention for its biological activities. This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which facilitates its incorporation into peptides while maintaining the amino acid's reactivity. The "Z" refers to the benzyloxycarbonyl (Z) protecting group on the lysine side chain, and "Cl" indicates the presence of a chlorinated moiety. This article aims to explore the biological activity of this compound, including its role in peptide synthesis, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C29H29ClN2O5

- Molecular Weight : 520.01 g/mol

- Melting Point : 135-140 ºC

- Density : 1.3 g/cm³

1. Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). Its ability to protect the amino group while allowing for further modifications makes it valuable in creating complex peptide structures. The compound's chlorinated form can enhance the reactivity of lysine during coupling reactions, potentially leading to higher yields of desired peptides .

2. Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit antimicrobial activity. For example, studies have shown that certain cyclic peptides containing lysine derivatives demonstrate significant activity against various bacterial strains. The introduction of a lactam bridge in these peptides, facilitated by this compound, has been linked to improved stability and enhanced antimicrobial efficacy .

3. Role in Signaling Pathways

Amino acids and their derivatives, including this compound, are known to influence various physiological processes. They can modulate hormone secretion and metabolic pathways, thereby affecting muscle performance and recovery during exercise. This compound's role as an ergogenic aid has been noted in studies exploring its influence on anabolic hormone levels and exercise-induced muscle damage .

Case Study 1: Antimicrobial Peptide Development

A study focused on the synthesis of a series of antimicrobial peptides using this compound highlighted its effectiveness in creating cyclic structures that exhibited enhanced antimicrobial properties compared to linear analogs. The cyclic peptides demonstrated improved plasma stability and a broader spectrum of activity against Gram-positive and Gram-negative bacteria.

| Peptide Structure | Activity | Stability |

|---|---|---|

| Linear | Moderate | Low |

| Cyclic | High | High |

Case Study 2: Ergogenic Effects

In another investigation, researchers assessed the effects of amino acid derivatives, including this compound, on physical performance metrics among athletes. The study concluded that supplementation with such compounds could lead to increased muscle recovery rates and improved performance during high-intensity exercise.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Muscle Recovery Time (hrs) | 48 | 36 |

| Performance Increase (%) | 0 | 15 |

Propriétés

IUPAC Name |

benzyl N-[(5S)-6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN2O5/c30-27(33)26(16-8-9-17-31-28(34)36-18-20-10-2-1-3-11-20)32-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,31,34)(H,32,35)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHXUSZTTOPURF-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107924 | |

| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-56-8 | |

| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(5S)-5-(chlorocarbonyl)-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]pentyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.